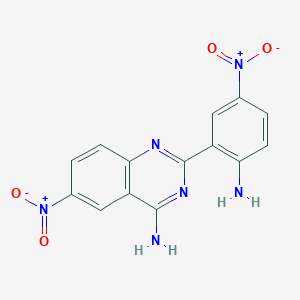
1,2-Bis(butylthio)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(butylthio)ethyne is an organic compound characterized by the presence of two butylthio groups attached to an ethyne (acetylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(butylthio)ethyne can be synthesized through a multi-step process involving the reaction of butylthiol with acetylene derivatives. One common method involves the use of cuprous n-butylmercaptide as an intermediate. The reaction typically requires heating under reflux with mechanical stirring in the presence of solvents like ethanol and quinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(butylthio)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyne derivatives.
Scientific Research Applications
1,2-Bis(butylthio)ethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(butylthio)ethyne involves its interaction with various molecular targets. The butylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The ethyne backbone provides a site for further functionalization, allowing the compound to engage in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(tert-butylthio)ethane: Similar structure but with tert-butyl groups instead of butyl groups.
1,2-Bis(phenylthio)ethyne: Contains phenylthio groups instead of butylthio groups.
1,2-Bis(methylthio)ethyne: Contains methylthio groups instead of butylthio groups.
Uniqueness
1,2-Bis(butylthio)ethyne is unique due to its specific combination of butylthio groups and an ethyne backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
66566-76-5 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
1-(2-butylsulfanylethynylsulfanyl)butane |
InChI |
InChI=1S/C10H18S2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
UGNJNKOTFXKBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC#CSCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
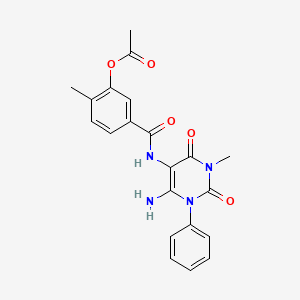
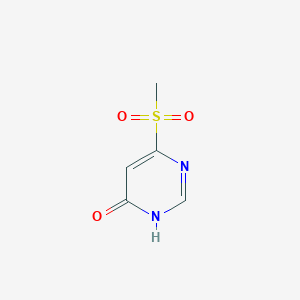
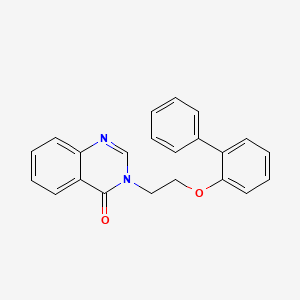

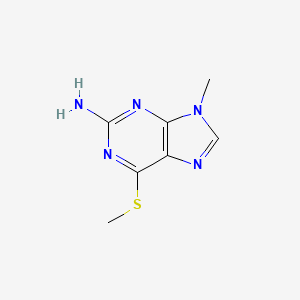
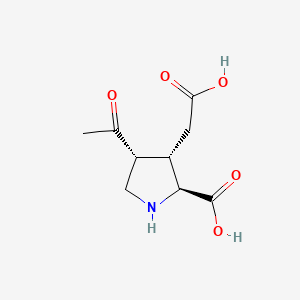
![1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12921192.png)
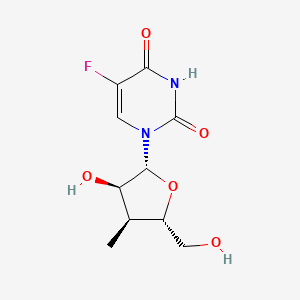
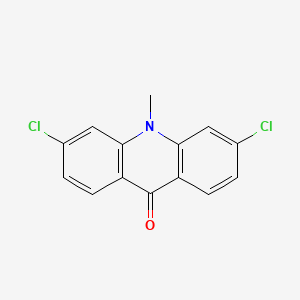
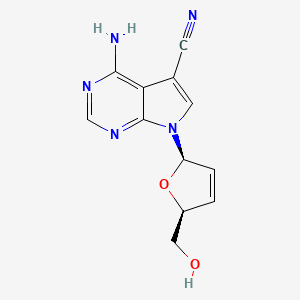
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
